molecular formula C2H5NOS B1265388 2-Mercaptoacetamide CAS No. 758-08-7

2-Mercaptoacetamide

Cat. No. B1265388
CAS RN: 758-08-7
M. Wt: 91.13 g/mol
InChI Key: GYXHHICIFZSKKZ-UHFFFAOYSA-N
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Description

2-Mercaptoacetamide is a chemical compound with the empirical formula C2H5NOS and a molecular weight of 91.13 . It is used in the preparation of tetracyclic compounds as CDC7 inhibitors for treating cancers .


Synthesis Analysis

New mercaptoacetamide derivatives have been synthesized via a multipot synthetic pathway . An efficient atom and step economic (EASE) synthesis has been carried out by the direct reaction of benzhydrol and 2-mercaptoacetamide using the recyclable heterogeneous catalyst Nafion-H along with post-sulfoxidation .


Molecular Structure Analysis

The molecular structure of 2-Mercaptoacetamide is represented by the SMILES string NC(=O)CS . It contains a total of 28 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .


Chemical Reactions Analysis

2-Mercaptoacetamide plays a significant role in various scientific research applications, including peptide and protein synthesis, reduction reactions, and thiol detection . It also serves as a stabilizing agent for enzymes and metal complexes .


Physical And Chemical Properties Analysis

2-Mercaptoacetamide has a melting point of 157.5-158.5 °C, a predicted boiling point of 279.3±23.0 °C, and a predicted density of 1.192±0.06 g/cm3 . It is slightly soluble in DMSO .

Scientific Research Applications

Central Nervous System Disorders

2-Mercaptoacetamide has been utilized in the design of potent and selective inhibitors targeting Histone Deacetylase 6 (HDAC6) . These inhibitors are significant for their potential use in treating central nervous system (CNS) disorders. The incorporation of halogens in the cap groups of mercaptoacetamides increases brain accessibility, which is crucial for CNS applications.

Cancer Therapeutics

The compound has shown promise in oncology as a part of a lean inhibitor strategy for HDAC6 inhibitors . These inhibitors are designed to replace hydroxamic acid-based drugs, which can cause severe side effects in long-term cancer treatments. Mercaptoacetamide-based inhibitors exhibit dose-dependent HDAC6 inhibition in cells and improved genotoxicity results, making them valuable for cancer therapy.

Antimicrobial Agents

Research has indicated that various acetamides, including 2-Mercaptoacetamide derivatives, exhibit significant antimycobacterial activity . This makes them a part of the molecular array in the series of antimicrobial agents, potentially useful for treating diseases like tuberculosis.

Enzyme Inhibition

2-Mercaptoacetamide serves as a zinc-binding group in the synthesis of HDAC6-selective inhibitors . This application is crucial for enzyme inhibition strategies, particularly in the development of new drugs that require selective inhibition of specific enzymes.

Neurodegenerative Diseases

The ability of 2-Mercaptoacetamide derivatives to cross the blood-brain barrier and act on CNS targets makes them candidates for the treatment of neurodegenerative diseases. Their role in promoting tubulin acetylation in cells suggests potential therapeutic effects on conditions like Alzheimer’s and Parkinson’s disease .

Genotoxicity Reduction

In the quest for safer pharmaceuticals, 2-Mercaptoacetamide-based compounds have been synthesized to reduce genotoxicity often associated with other drug classes . This application is particularly important in the development of long-term treatments for chronic conditions.

Safety And Hazards

2-Mercaptoacetamide is classified as highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns, eye damage, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers One relevant paper is “New Mercaptoacetamide Derivatives: Synthesis and Assessment as Antimicrobial and Antimycobacterial Agents” published in the Pharmaceutical Chemistry Journal . This paper discusses the synthesis of new mercaptoacetamide derivatives and their assessment as potential antimicrobial and antimycobacterial agents.

properties

IUPAC Name

2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXHHICIFZSKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226711
Record name 2-Mercaptoacetamide
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Molecular Weight

91.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoacetamide

CAS RN

758-08-7
Record name Mercaptoacetamide
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Record name 2-Mercaptoacetamide
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Record name Thioglycolamide
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Record name 2-Mercaptoacetamide
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Record name 2-sulfanylacetamide
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Record name 2-MERCAPTOACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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